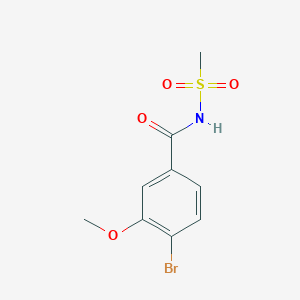
4-bromo-3-methoxy-N-(methylsulfonyl)benzamide
説明
Molecular Structure Analysis
The molecular structure of 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide consists of a benzene ring substituted with a bromine atom, a methoxy group, and a sulfonamide moiety. The methylsulfonyl group is attached to the benzene ring via a linker. Refer to the ChemSpider link for a visual representation .
Physical and Chemical Properties Analysis
科学的研究の応用
Photodynamic Therapy Applications
- A zinc phthalocyanine substituted with a derivative similar to 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide has been developed. This compound shows promising applications in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
- Novel oxazol-5(4H)-ones synthesized from derivatives of this compound have shown potential in vitro antimicrobial activity against various Gram-positive and Gram-negative bacterial and fungal strains (Rosca, 2020).
Potential in Antipsychotic Medication
- A study on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its analogues, which are structurally related to this compound, has shown potential for use as antipsychotic agents. These compounds have demonstrated significant antidopaminergic properties and may offer advantages in terms of reducing extrapyramidal side effects (Högberg et al., 1990).
Cardioprotective Applications
- A related compound, (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine, has been studied for its potential as a Na+/H+ antiporter inhibitor. Such inhibitors are beneficial in treating acute myocardial infarction and for preserving cellular integrity during cardiac ischemia and reperfusion (Baumgarth, Beier, & Gericke, 1997).
Antioxidant Properties
- Bromophenols derived from marine red algae, structurally similar to this compound, have exhibited potent antioxidant activities. This indicates potential applications in preventing oxidative deterioration in food and other products (Li, Li, Gloer, & Wang, 2011).
Hypoglycemic and Hypolipidemic Activities
- Glibenclamide analogues, incorporating structural elements of this compound, have shown hypoglycemic and hypolipidemic activities in rats. These findings suggest potential applications in the treatment of diabetes and lipid disorders (Ahmadi et al., 2014).
Radiopharmaceutical Applications
- Radioiodinated compounds structurally related to this compound have been studied for their potential as tracers in γ-emission tomography. These compounds show high affinity for serotonin-5HT2-receptors, indicating their use in imaging studies (Mertens et al., 1994).
Antiarrhythmic Activities
- A series of 4-[(methylsulfonyl)amino]benzamides, similar to this compound, have been synthesized and shown to possess potent Class III antiarrhythmic activity. These compounds are particularly effective in treating arrhythmias without affecting conduction (Ellingboe et al., 1992).
特性
IUPAC Name |
4-bromo-3-methoxy-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-8-5-6(3-4-7(8)10)9(12)11-16(2,13)14/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCKNJGYRVZUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


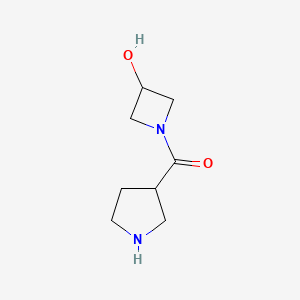
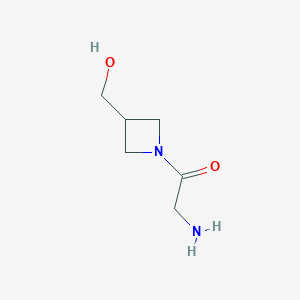


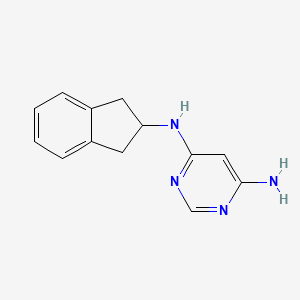
![1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474892.png)
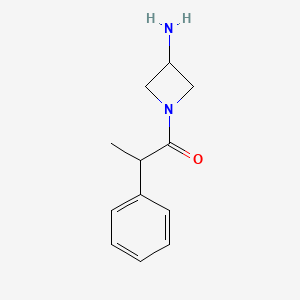
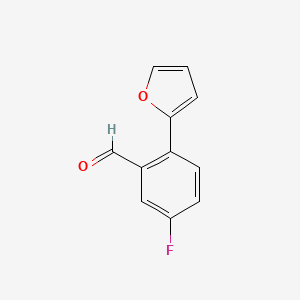
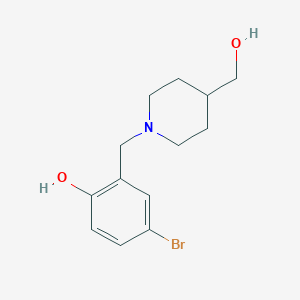



![7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1474899.png)
![8-Fluorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474900.png)
